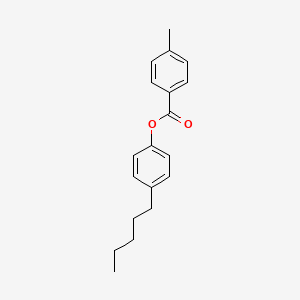

4-Pentylphenyl 4-methylbenzoate

Description

The exact mass of the compound 4-Pentylphenyl 4-methylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Pentylphenyl 4-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentylphenyl 4-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-pentylphenyl) 4-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-4-5-6-16-9-13-18(14-10-16)21-19(20)17-11-7-15(2)8-12-17/h7-14H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNFLSYTTLXGBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198692 |

Source

|

| Record name | 4-Pentylphenyl p-toluate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50649-59-7 |

Source

|

| Record name | p-Pentylphenyl p-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50649-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylphenyl p-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050649597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentylphenyl p-toluate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylphenyl p-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Pentylphenyl 4-methylbenzoate (CAS 50649-59-7)

Dual-Utility Mesogen: From Nematic Matrices to Cannabinoid Analytics

Executive Summary

4-Pentylphenyl 4-methylbenzoate (CAS 50649-59-7) is a structural hybrid serving two distinct high-value sectors: materials science and pharmaceutical analytics.[1] Chemically, it is a phenyl benzoate ester featuring a rigid aromatic core flanked by a methyl head-group and a pentyl alkyl tail. This architecture confers nematic liquid crystalline (LC) properties near room temperature, making it a critical matrix component for optoelectronics and room-temperature phosphorescence (RTP) systems.

Simultaneously, its lipophilicity and UV-absorption profile have established it as a Gold Standard Surrogate (SUR) and Internal Standard (IS) in the quantitative analysis of cannabinoids (THC/CBD). Its retention behavior in reversed-phase HPLC mimics neutral cannabinoids without co-elution, providing a robust self-validating mechanism for potency testing in drug development and botanical quality assurance.

Chemical Identity & Physicochemical Core[2]

The molecule consists of a 4-methylbenzoic acid moiety esterified with 4-pentylphenol.[1][2][3] The central ester linkage disrupts the planarity slightly less than other linkers, preserving the rod-like (calamitic) shape essential for mesophase formation.

Table 1: Physicochemical Specifications

| Property | Value / Description | Relevance |

| CAS Number | 50649-59-7 | Unique Identifier |

| IUPAC Name | 4-Pentylphenyl 4-methylbenzoate | Systematic Nomenclature |

| Molecular Formula | C₁₉H₂₂O₂ | Stoichiometry |

| Molecular Weight | 282.38 g/mol | Calculation Standard |

| Melting Point | 34.0 – 38.0 °C | Low-melting solid; requires cold storage to prevent fusing |

| Phase Behavior | Nematic Liquid Crystal | Exhibits long-range orientational order upon melting |

| Solubility | Methanol, Acetonitrile, DCM | Compatible with RP-HPLC mobile phases |

| Appearance | White crystalline powder | Visual Purity Indicator |

Application A: Pharmaceutical Analytics (Cannabinoid Surrogate)

In drug development and botanical potency analysis, accurate quantification of neutral cannabinoids (e.g.,

2.1 Mechanistic Rationale

-

Hydrophobic Matching: The C5-alkyl tail interacts with C18 HPLC columns similarly to the pentyl side-chain of THC, ensuring the surrogate elutes in the same window as the analytes but with sufficient resolution.

-

UV Detectability: The conjugated phenyl benzoate core provides strong UV absorption (typically monitored at 220–230 nm or 270–280 nm), matching the detection channels used for cannabinoids.

2.2 Protocol: Self-Validating HPLC Workflow

This protocol ensures data integrity by using CAS 50649-59-7 to correct for extraction efficiency and injection variability.

Reagents:

-

Surrogate Stock Solution (SSD): 50 mg/mL in Acetonitrile.

-

Working Surrogate Solution (SWD): 100 µg/mL in Methanol.[4]

Workflow Diagram (DOT):

Figure 1: Analytical workflow utilizing 4-Pentylphenyl 4-methylbenzoate as a quality control surrogate. The "Spike" step is the critical control point.

2.3 Validation Criteria (Pass/Fail)

To ensure the assay is valid, the surrogate must meet specific performance metrics in every run:

-

Retention Time (RT) Lock: The RT of the surrogate in the sample must be within ±2% of the average RT of the surrogate in the calibration standards.

-

Recovery Rate: Calculated recovery must fall between 80–120% . Deviations indicate extraction failure (e.g., emulsion formation) or matrix effects.

Application B: Materials Science (Liquid Crystals)

Beyond analytics, CAS 50649-59-7 is a functional mesogen. Its "rod-like" (calamitic) structure allows it to form a nematic phase where molecules possess long-range directional order but no positional order.

3.1 Nematic Host Matrix

It is frequently used as a host matrix for Boron Difluoride (BF2) complexes to induce Room-Temperature Phosphorescence (RTP).

-

Mechanism: The rigid phenyl benzoate lattice restricts the molecular motion of the dopant (BF2bdk), suppressing non-radiative decay pathways. This allows the dopant to emit light (phosphoresce) even at room temperature, which is usually quenched in liquid solutions.

-

Thermal Window: With a melting point of ~34°C, it is easily processed into films or cells by heating slightly above body temperature and allowing it to cool into the mesophase.

Synthesis & Manufacturing

For high-purity research applications (>99%), the Acid Chloride Route is preferred over Fischer esterification due to higher yields and easier purification (avoiding equilibrium limitations).

4.1 Synthetic Pathway

Reaction: 4-Methylbenzoyl chloride + 4-Pentylphenol

Detailed Protocol:

-

Activation: Convert 4-methylbenzoic acid to 4-methylbenzoyl chloride using Thionyl Chloride (

) under reflux (2-3 hours). Remove excess -

Coupling: Dissolve 4-pentylphenol (1.0 eq) in dry Dichloromethane (DCM) with Pyridine (1.2 eq) as an acid scavenger.

-

Addition: Add the acid chloride dropwise at 0°C to prevent side reactions.

-

Workup: Stir at room temperature for 12 hours. Wash with dilute HCl (to remove pyridine), then

, then brine. -

Purification: Recrystallize from Ethanol or Methanol to achieve the white crystalline form required for LC applications.

Synthesis Logic Diagram (DOT):

Figure 2: High-fidelity synthesis route via acid chloride activation, ensuring maximum conversion and purity.

Safety & Handling

-

Thermal Sensitivity: Store at 2–8°C . The low melting point (34°C) means shipping in summer months requires cold packs to prevent the powder from fusing into a hard mass.

-

Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2).

-

Disposal: As a lipophilic ester, it is toxic to aquatic life with long-lasting effects. Do not dispose of down drains; use organic waste streams.

References

-

Washington State Department of Agriculture. (2022).[4] Cannabinoid Concentration Analysis: Standard Preparation Steps. Retrieved from [Link]

-

Li, J., et al. (2021).[1] "Unexpected long room-temperature phosphorescence lifetimes up to 1.0 s observed in iodinated molecular systems."[1] Chemical Communications, 57, 8794-8797.[1] DOI: 10.1039/D1CC04094D.[1]

Sources

Technical Whitepaper: Physicochemical Profiling of 4-Pentylphenyl 4-methylbenzoate (PPMB)

This technical guide details the physicochemical profile, synthesis, and critical applications of 4-Pentylphenyl 4-methylbenzoate (also known as PPMB ).

Executive Summary

4-Pentylphenyl 4-methylbenzoate (CAS 50649-59-7) is a rod-like ester mesogen exhibiting nematic liquid crystalline behavior near ambient temperature.[1][2] Beyond its materials science applications, PPMB has emerged as a critical Surrogate Internal Standard in the pharmaceutical analysis of cannabinoids. Its unique retention characteristics, UV absorption profile, and hydrolytic stability make it the industry-standard surrogate for validating potency in medical marijuana products, ensuring regulatory compliance and consumer safety.

Chemical Identity & Structural Analysis[1]

PPMB consists of a rigid phenyl benzoate core substituted with a para-methyl group on the acid moiety and a para-pentyl chain on the phenolic moiety. This structural anisotropy is responsible for its mesomorphic (liquid crystal) properties.

| Property | Data |

| IUPAC Name | 4-Pentylphenyl 4-methylbenzoate |

| Common Acronym | PPMB |

| CAS Registry Number | 50649-59-7 |

| Molecular Formula | C₁₉H₂₂O₂ |

| Molecular Weight | 282.38 g/mol |

| SMILES | CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C)C=C2 |

| InChI Key | FYROFMNUESXCTB-UHFFFAOYSA-N |

Molecular Descriptors

-

LogP (Predicted): ~6.5 (Highly lipophilic)

-

H-Bond Donors: 0

-

H-Bond Acceptors: 2

-

Rotatable Bonds: 5 (Pentyl chain + Ester linkage)

Physical Properties & Mesomorphism[3]

PPMB exhibits thermotropic liquid crystalline behavior. The molecule transitions from a crystalline solid to a nematic mesophase upon heating, a property exploited in optical electronics and anisotropic solvent matrices.

Phase Transition Data

-

Melting Point (Crystalline

Nematic): 34.0 – 38.0 °C[3]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Clearing Point (Nematic

Isotropic): The nematic range extends above the melting point. While specific clearing temperatures vary by purity, phenyl benzoates of this homology typically exhibit wide nematic ranges before becoming isotropic liquids.

Solubility & Stability Profile

-

Solubility: Highly soluble in Methanol, Acetonitrile, and Dichloromethane. Insoluble in water.

-

Thermal Stability: Stable under standard laboratory conditions.

-

Hydrolytic Stability: Resistant to spontaneous hydrolysis in neutral organic solvents (e.g., MCT oil, Methanol) for extended periods (see Section 3).

Application: PPMB as a Cannabinoid Surrogate Standard[5][6]

In the field of drug development and regulatory testing, PPMB is the "Gold Standard" surrogate for High-Performance Liquid Chromatography (HPLC) analysis of cannabinoids (THC, CBD, etc.).

Why PPMB? (The "Field-Proven" Insight)

Researchers utilize PPMB because it mimics the physicochemical behavior of neutral cannabinoids without interfering with their detection.

-

Chromatographic Resolution: PPMB elutes in a distinct window, separating cleanly from 10+ major cannabinoids (including

-THC, CBD, CBDA) in C18 reversed-phase columns. -

Spectral Matching: It possesses a UV absorption maximum at 227 nm , closely matching the isosbestic point used for cannabinoid detection, ensuring comparable detector response.

-

Matrix Compatibility: It is stable in Medium-Chain Triglyceride (MCT) oil and alcohol-based tinctures, common vehicles for medical marijuana.

Experimental Protocol: Surrogate Validation Workflow

The following workflow illustrates how PPMB is used to validate extraction efficiency and instrument performance.

Figure 1: Analytical workflow utilizing PPMB as a surrogate standard for potency analysis.

Stability Data: Stock solutions of PPMB in methanol are stable for >1 month at 4°C. In matrix (MCT oil), recoveries remain within 99-107% even after 70 hours at ambient temperature.

Synthesis & Characterization

For researchers requiring high-purity material (>98%) for use as a standard or liquid crystal host, the synthesis follows a classic Schotten-Baumann or Steglich esterification route.

Synthesis Protocol

Reagents: 4-Pentylphenol, 4-Methylbenzoyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

-

Dissolution: Dissolve 1.0 eq of 4-Pentylphenol in dry DCM under nitrogen atmosphere.

-

Base Addition: Add 1.2 eq of Triethylamine (TEA) as an acid scavenger. Cool to 0°C.

-

Acylation: Dropwise add 1.1 eq of 4-Methylbenzoyl chloride dissolved in DCM.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4–12 hours.

-

Workup: Wash with dilute HCl (to remove TEA), then NaHCO₃ (to remove acid), and finally Brine. Dry over MgSO₄.

-

Purification: Recrystallize from Ethanol or Methanol to yield white crystalline needles.

Figure 2: Synthetic pathway for the production of PPMB.

Characterization (Expected Spectral Data)

-

¹H NMR (CDCl₃, 400 MHz):

- 8.05 (d, 2H, Benzoate Ar-H ortho to C=O)

- 7.30 (d, 2H, Benzoate Ar-H meta to C=O)

- 7.20 (d, 2H, Phenol Ar-H)

- 7.10 (d, 2H, Phenol Ar-H)

- 2.60 (t, 2H, Benzylic -CH₂-)

- 2.44 (s, 3H, Ar-CH₃)

- 1.65 (m, 2H, Alkyl chain)

- 1.35 (m, 4H, Alkyl chain)

- 0.90 (t, 3H, Terminal -CH₃)

Handling, Safety & Storage

-

Hazard Classification (GHS):

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation.

-

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C .

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

Ossila. 4-Pentylphenyl 4-methylbenzoate | Liquid Crystals | 50649-59-7.[1][4] Retrieved from

-

National Institutes of Health (NIH). Potency Analysis of Medical Marijuana Products from New York State. PubMed Central. Retrieved from

-

PubChem. 4-Pentylphenyl 4-methylbenzoate Compound Summary. National Library of Medicine. Retrieved from

-

ChemicalBook. 4-Pentylphenyl 4-methylbenzoate Properties and Suppliers. Retrieved from

Sources

Technical Guide: Structural Characterization of 4-Pentylphenyl 4-methylbenzoate

Executive Summary

4-Pentylphenyl 4-methylbenzoate (CAS: 50649-59-7) is a fundamental mesogen used in the formulation of nematic liquid crystals.[1] Its structural integrity is defined by a rigid central ester linkage connecting two para-substituted aromatic rings—a polarizable "hard" core essential for anisotropic properties—and a flexible pentyl tail that stabilizes the liquid crystalline phase.

This guide provides a rigorous spectral analysis of the molecule. Unlike simple aliphatic esters, the electronic coupling between the central ester and the aromatic

Synthesis & Sample Preparation

To ensure spectral data reflects the pure compound and not reaction intermediates (such as unreacted 4-pentylphenol), the Acid Chloride Method is the preferred synthesis route due to its high conversion rate and simplified purification compared to Fischer esterification.

Validated Synthesis Workflow

The following workflow ensures the removal of the specific impurities that plague NMR interpretation (specifically the O-H proton of the starting phenol).

Figure 1: Step-wise synthesis and purification protocol designed to minimize free phenol contamination.

NMR Sample Preparation Protocol

-

Solvent: Chloroform-

(CDCl -

Concentration: 10–15 mg of sample in 0.6 mL solvent for 1H; 30–50 mg for 13C.

-

Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.[2]

1H NMR Spectral Analysis (400 MHz, CDCl )

The 1H NMR spectrum is characterized by two distinct AA'BB' aromatic systems and a classic alkyl chain pattern.

Assignment Logic

-

Acid Ring (Ring A): The carbonyl group is electron-withdrawing, strongly deshielding the ortho protons (H-2,6) to ~8.1 ppm.[3]

-

Phenol Ring (Ring B): The ester oxygen is inductively withdrawing but donates electron density via resonance. However, compared to the free phenol, the esterification shifts the ortho protons (H-2',6') downfield to ~7.1 ppm.

-

Alkyl Chain: A triplet for the terminal methyl and a deshielded triplet for the benzylic methylene.

1H NMR Data Table

| Signal | Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |

| 1 | 8.09 | Doublet (d) | 2H | 8.2 | Ar-H (2,[4]6) | Acid Ring: Ortho to C=O (Deshielded) |

| 2 | 7.28 * | Doublet (d) | 2H | 8.0 | Ar-H (3,5) | Acid Ring: Meta to C=O (Ortho to Me) |

| 3 | 7.18 | Doublet (d) | 2H | 8.5 | Ar-H (3',5') | Phenol Ring: Ortho to Pentyl |

| 4 | 7.10 | Doublet (d) | 2H | 8.5 | Ar-H (2',6') | Phenol Ring: Ortho to Ester Oxygen |

| 5 | 2.62 | Triplet (t) | 2H | 7.6 | Ar-CH | Benzylic Methylene |

| 6 | 2.44 | Singlet (s) | 3H | - | Ar-CH | Toluyl Methyl Group |

| 7 | 1.63 | Multiplet (m) | 2H | - | -CH | Pentyl Chain ( |

| 8 | 1.35 | Multiplet (m) | 4H | - | -(CH | Pentyl Chain ( |

| 9 | 0.90 | Triplet (t) | 3H | 6.8 | -CH | Terminal Methyl |

*Note: The signal at 7.28 ppm may partially overlap with the residual CHCl

13C NMR Spectral Analysis (100 MHz, CDCl )

The 13C spectrum confirms the ester linkage and the substitution pattern. Key diagnostic peaks are the ester carbonyl (~165 ppm) and the separation of the aromatic carbons.

13C NMR Data Table

| Shift ( | Carbon Type | Assignment | Electronic Environment |

| 165.3 | C=O | Ester Carbonyl | Most deshielded; diagnostic for ester formation. |

| 149.0 | C | Ar-C-O (Phenol Ring) | Ipso carbon attached to ester oxygen. |

| 144.4 | C | Ar-C-Me (Acid Ring) | Ipso carbon attached to methyl group. |

| 140.5 | C | Ar-C-Pentyl (Phenol Ring) | Ipso carbon attached to pentyl chain. |

| 130.1 | CH | Ar-C (2,[4]6) | Acid ring; Ortho to C=O. |

| 129.2 | CH | Ar-C (3,[5]5) | Acid ring; Meta to C=O. |

| 129.0 | CH | Ar-C (3',5') | Phenol ring; Ortho to Pentyl. |

| 126.9 | C | Ar-C-CO (Acid Ring) | Ipso carbon attached to carbonyl. |

| 121.4 | CH | Ar-C (2',6') | Phenol ring; Ortho to Oxygen. |

| 35.4 | CH | Alkyl C1 (Benzylic) | Attached to aromatic ring. |

| 31.5 | CH | Alkyl C3 | Central chain methylene. |

| 31.1 | CH | Alkyl C2 | Beta to aromatic ring. |

| 22.6 | CH | Alkyl C4 | Penultimate methylene. |

| 21.7 | CH | Ar-C H | Toluyl Methyl. |

| 14.1 | CH | Alkyl C5 | Terminal Methyl. |

Structural Visualization & Logic Map

The following diagram correlates the physical structure of the molecule with the observed spectral signals, visualizing the "Shielding vs. Deshielding" zones.

Figure 2: NMR Assignment Logic Map highlighting the electronic effects of the central ester linkage on the aromatic protons.

Quality Control & Validation

When analyzing the spectrum of a synthesized batch, look for these specific impurity markers to validate the protocol:

-

Unreacted 4-Pentylphenol: Look for a broad singlet (OH) around 4.5–5.0 ppm and a shift in the aromatic region (free phenols have ortho protons upfield at ~6.7 ppm).

-

Unreacted p-Toluic Acid: Look for a very broad singlet >10 ppm (COOH) and a downfield shift of the acid ring protons.

-

Hydrolysis Products: If the sample is wet or old, the ester peak at 165.3 ppm in 13C NMR will diminish, and acid/phenol peaks will appear.

References

-

Fragment Data Source (Acid Moiety): Zhang, J., et al. (2012). "Palladium-catalyzed synthesis of aryl benzoates." Chemical Communications. (Data for Phenyl 4-methylbenzoate used as high-confidence anchor for Ring A shifts).

-

Fragment Data Source (Alkyl Moiety): Ossila. "4-Pentylphenyl 4-methylbenzoate Product Specification." (Validation of commercial purity standards and melting point).

- General Assignment Logic: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Liquid Crystal Properties: Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.

Sources

solubility of 4-Pentylphenyl 4-methylbenzoate in organic solvents

An In-depth Technical Guide to the Solubility of 4-Pentylphenyl 4-methylbenzoate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development and materials science, a comprehensive understanding of a compound's solubility is paramount. It is a critical physicochemical property that governs everything from formulation and purification to bioavailability and environmental fate. This guide provides an in-depth exploration of the solubility of 4-Pentylphenyl 4-methylbenzoate, a nematic liquid crystal with significant applications in optical electronics and as an analytical surrogate standard.[1]

While extensive quantitative solubility data for 4-Pentylphenyl 4-methylbenzoate is not widely published, this guide will equip you with the theoretical framework, known data points, and robust experimental protocols to confidently determine its solubility in a range of organic solvents. We will delve into the causality behind experimental choices and introduce advanced concepts like Hansen Solubility Parameters to empower you to make informed decisions in your research and development endeavors.

Physicochemical Profile of 4-Pentylphenyl 4-methylbenzoate

Understanding the structural and physical properties of 4-Pentylphenyl 4-methylbenzoate is the foundation for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 50649-59-7 | [1][2][3] |

| Chemical Formula | C₁₉H₂₂O₂ | [1][2][3] |

| Molecular Weight | 282.38 g/mol | [1][2][3] |

| Appearance | White powder/crystals | [1][4] |

| Melting Point | 34.0 - 38.0 °C | [1] |

| Classification | Nematic Liquid Crystal, Phenyl Ester | [1] |

The molecule consists of a polar ester group linking two phenyl rings, one of which has a non-polar pentyl chain and the other a methyl group. This amphiphilic nature—possessing both polar and non-polar regions—suggests a nuanced solubility profile.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This means that substances with similar intermolecular forces are more likely to be miscible.

The Role of Polarity

The structure of 4-Pentylphenyl 4-methylbenzoate, with its aromatic rings and pentyl chain, imparts significant non-polar character. However, the ester functional group introduces polarity. Therefore, we can anticipate the following general trends:

-

High Solubility in Non-Polar and Moderately Polar Solvents: Solvents like toluene, hexane, and diethyl ether are expected to be good solvents due to their ability to interact favorably with the phenyl and pentyl groups via van der Waals forces.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate, which have dipoles but cannot donate hydrogen bonds, should effectively solvate the ester group while also interacting with the non-polar parts of the molecule.

-

Limited Solubility in Highly Polar Protic Solvents: While some solubility is expected, highly polar protic solvents like water and, to a lesser extent, ethanol, will have strong hydrogen-bonding networks that are energetically expensive to disrupt for a largely non-polar solute.

Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, we can turn to Hansen Solubility Parameters.[6][7] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular dipole moments.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and solute are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSPs of a solvent and a solute in 3D Hansen space can be calculated, and a smaller distance implies greater affinity.[8][9]

Known Solubility Data and Inferences

Direct, quantitative equilibrium solubility data for 4-Pentylphenyl 4-methylbenzoate is limited. However, we can compile the available information and draw logical inferences.

| Solvent | Type | Known Solubility | Source & Comments |

| Methanol | Polar Protic | Soluble | [1] The term "soluble" is qualitative but indicates significant miscibility. |

| Acetonitrile (MeCN) | Polar Aprotic | ≥ 50 mg/mL | [10] A stock solution of 50 mg/mL is used in an analytical method. This is a high concentration, suggesting good solubility. |

| 29 Various Solvents | Non-polar, Polar Protic, Polar Aprotic | Soluble to at least 4 x 10⁻⁵ M | [11] A study on the compound's optical properties prepared solutions in a wide range of solvents, indicating at least minimal solubility in all of them. |

| Ethanol | Polar Protic | Likely Soluble | Inferred from the stated solubility in methanol and the good solubility of the similar compound, methyl 4-hydroxybenzoate (50 mg/mL). |

| Diethyl Ether | Non-Polar | Likely Slightly Soluble | Inferred from the "slightly soluble" nature of the analogous phenyl benzoate. |

| Water | Highly Polar Protic | Likely Insoluble | Inferred from the insolubility of the analogous phenyl benzoate and the largely non-polar structure of the target compound. |

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise and reliable solubility data, the isothermal shake-flask method is the gold standard.[12] This method ensures that a true equilibrium between the solid solute and the solvent is achieved.

Principle

An excess of the solid compound is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline 4-Pentylphenyl 4-methylbenzoate to several glass vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or incubator. Agitate the vials at a constant temperature (e.g., 25 °C) for 24 to 48 hours. A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of your analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry, against a calibration curve of known standards.

-

Calculation: Calculate the equilibrium solubility using the measured concentration and the dilution factor. Report the results in units such as g/100 mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Advanced Characterization: A Guide to Determining Hansen Solubility Parameters

For researchers requiring a deeper, predictive understanding of solubility, determining the HSP of 4-Pentylphenyl 4-methylbenzoate is a valuable endeavor.

Principle

The HSP of a solute are determined by observing its solubility in a series of well-characterized solvents. The solute is considered "soluble" in a solvent if it meets a defined threshold (e.g., >5% w/v). The HSPs of these "good" solvents will form a sphere in Hansen space. The center of this sphere represents the HSP of the solute.

High-Level Experimental Workflow

-

Solvent Selection: Choose a set of at least 20-30 solvents with a wide range of known HSP values.

-

Solubility Testing: For each solvent, determine if 4-Pentylphenyl 4-methylbenzoate is "soluble" or "insoluble" based on a pre-defined concentration threshold. This can be done via simple visual inspection in sealed test tubes.

-

Data Analysis: Input the results ("1" for soluble, "0" for insoluble) along with the known HSPs of the solvents into specialized software (e.g., HSPiP).

-

HSP Calculation: The software calculates the best-fit sphere that encloses the "good" solvents and determines the coordinates of its center (δD, δP, δH) and its radius (R₀). These center coordinates are the Hansen Solubility Parameters for 4-Pentylphenyl 4-methylbenzoate.

Logical Diagram for HSP Determination

Caption: Logical workflow for the experimental determination of HSP.

Conclusion

While a comprehensive public database on the solubility of 4-Pentylphenyl 4-methylbenzoate is not yet available, this guide has provided the theoretical foundation, existing data, and robust experimental protocols necessary for its thorough characterization. By understanding the interplay of polarity and intermolecular forces, and by employing standardized methods like the shake-flask technique, researchers can generate reliable and reproducible solubility data. For those requiring advanced predictive capabilities, the determination of Hansen Solubility Parameters offers a powerful tool for solvent selection and formulation design. This guide empowers researchers to move beyond a lack of data and confidently determine the solubility of 4-Pentylphenyl 4-methylbenzoate in any organic solvent of interest.

References

-

Taylor & Francis. (n.d.). Solubility Parameters of Liquid Crystals. Retrieved from [Link]

-

ResearchGate. (2025). Solubility Parameters of Liquid Crystals | Request PDF. Retrieved from [Link]

-

DTIC. (1991). Reactions and Interactions in Liquid Crystalline Media. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

PMC. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

-

Stenutz. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Hansen Solubility Approach Towards Green Solvent Processing. Retrieved from [Link]

-

Washington State Department of Agriculture. (2024). Cannabinoid Concentration Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Pentyl 4-methylbenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

-

PMC. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 4-Pentylphenyl 4-methylbenzoate | CAS 50649-59-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. canaanchem.com [canaanchem.com]

- 4. downloads.ossila.com [downloads.ossila.com]

- 5. methyl 4-methyl benzoate, 99-75-2 [thegoodscentscompany.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hansen solubility parameters [stenutz.eu]

- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. cms.agr.wa.gov [cms.agr.wa.gov]

- 11. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

potential hazards and handling precautions for 4-Pentylphenyl 4-methylbenzoate

This guide outlines the technical safety profile, handling protocols, and hazard mitigation strategies for 4-Pentylphenyl 4-methylbenzoate (CAS: 50649-59-7).[1][2] It is designed for laboratory personnel and safety officers managing this substance in liquid crystal research or organic synthesis.[1]

Executive Summary & Physicochemical Profile

4-Pentylphenyl 4-methylbenzoate is a nematic liquid crystal ester derived from 4-methylbenzoic acid and 4-pentylphenol.[1][2] While primarily valued for its anisotropic optical properties in display technologies and as a matrix for phosphorescence studies, its low melting point and high lipophilicity present unique handling challenges.[1]

Physicochemical Data Table

| Property | Value | Implications for Safety |

| CAS Number | 50649-59-7 | Unique identifier for inventory/waste tracking.[1][2] |

| Molecular Formula | C₁₉H₂₂O₂ | Lipophilic ester structure.[1][2] |

| Molecular Weight | 282.38 g/mol | Moderate volatility.[1][2] |

| Physical State | White Powder / Crystals | Critical: Melts near body temperature.[1][2][3] |

| Melting Point | 34.0 – 38.0 °C | High Risk: Can liquefy upon skin contact or in warm labs, increasing absorption rates.[1][2] |

| Solubility | Methanol, DCM, Ethyl Acetate | Insoluble in water; difficult to rinse off skin with water alone.[1][2] |

| Flash Point | >110 °C (Predicted) | Combustible but not highly flammable.[1][2] |

Hazard Identification & Toxicology

Primary Directive: Treat as a severe environmental toxin with potential for significant eye/skin irritation.[1]

GHS Classification (CLP/OSHA)

Based on available Safety Data Sheets (SDS) and Structure-Activity Relationships (SAR):

-

Environmental Hazard (Confirmed):

-

Health Hazard (Precautionary):

The "Melt Hazard" Phenomenon

Unlike high-melting solids, 4-Pentylphenyl 4-methylbenzoate has a melting point (34-38°C) that overlaps with physiological temperatures.[1][2]

-

Risk: If particles land on skin, body heat may melt the crystals into a liquid film.[1]

-

Consequence: Liquid films have significantly higher dermal permeation rates than solid powders, leading to rapid systemic uptake or localized dermatitis.[1]

Risk Mitigation & Engineering Controls

Hierarchy of Controls Workflow

The following Graphviz diagram illustrates the decision logic for handling this compound, emphasizing the temperature-dependent physical state.

Caption: Operational workflow emphasizing temperature control to maintain solid state during handling.

Engineering Control Protocols

-

Ventilation: All open handling must occur inside a certified chemical fume hood.[1]

-

Static Control: Use anti-static weighing boats. As a dry powder, it may accumulate static charge and disperse unexpectedly.[1]

-

Temperature Control: If the lab ambient temperature exceeds 25°C, keep the reagent container on a cool block or ice bath during weighing to prevent the threads/cap from fusing due to melting.

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommended Equipment | Rationale |

| Hand Protection | Nitrile Gloves (Double-gloved) | Protects against organic solvents used in processing.[1][2] Change immediately if splash occurs. |

| Eye Protection | Chemical Goggles (Not just safety glasses) | Risk of serious eye damage (H318 analog) requires sealed protection against dust/vapors.[1][2] |

| Respiratory | N95/P100 (if outside hood) | Prevent inhalation of fine particulates which may melt in the respiratory tract.[1][2] |

| Body | Lab Coat (Cotton/Poly blend) | Standard protection.[1][2] Ensure cuffs are tucked into gloves.[1] |

Emergency Response Protocols

Spill Response Decision Tree

This diagram guides the response to a spill, differentiating between solid powder and melted liquid scenarios.[1]

Caption: Protocol for containment and cleanup based on the physical state of the spill.

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes .[1][5] Lift eyelids occasionally.[1] Seek medical attention if irritation persists (Risk of H318).[1]

-

Skin Contact: Do not use hot water. Wash with soap and cool water.[1] Hot water opens pores and melts the compound, potentially increasing absorption.[1]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[1]

Storage & Disposal

-

Storage Conditions:

-

Disposal (Crucial):

References

-

Ossila . 4-Pentylphenyl 4-methylbenzoate Safety Data Sheet (SDS). Retrieved from [1][2]

-

ChemicalBook . 4-Pentylphenyl 4-methylbenzoate Product & Safety Information. Retrieved from [1][2]

-

Fisher Scientific . Safety Data Sheet for Structural Analog (4-n-Pentylphenyl 4-n-propylbenzoate). Retrieved from [1][2]

-

Santa Cruz Biotechnology . 4-Pentylphenyl 4-methylbenzoate Product Data. Retrieved from [1][2]

Sources

Technical Sourcing & Validation of 4-Pentylphenyl 4-methylbenzoate

Executive Summary & Chemical Profile

4-Pentylphenyl 4-methylbenzoate (CAS: 50649-59-7) is a functional ester primarily utilized as a nematic liquid crystal (LC) mesogen.[1] While its historical utility lies in electro-optical displays, its relevance has expanded into pharmaceutical analytics, specifically as a surrogate matrix for potency analysis in cannabinoid products and as a host matrix for room-temperature phosphorescence systems.

For researchers in drug development and materials science, this compound presents a "Purity Paradox": standard chemical purity (>98%) is often insufficient. Trace impurities—particularly unreacted phenols or acidic precursors—can destabilize the nematic phase or quench phosphorescence, rendering the material useless for advanced applications.

Chemical Identity Table

| Parameter | Specification |

| CAS Number | 50649-59-7 |

| IUPAC Name | 4-Pentylphenyl 4-methylbenzoate |

| Synonyms | 4-Amylphenyl p-toluate; 4-n-Pentylphenyl 4-methylbenzoate |

| Molecular Formula | |

| Molecular Weight | 282.38 g/mol |

| Phase Behavior | Nematic Liquid Crystal |

| Melting Point | 34.0 – 38.0 °C (Crystal |

| Solubility | Soluble in Methanol, DCM, Toluene; Insoluble in Water |

Strategic Sourcing Landscape

Sourcing this material requires a tiered approach based on application sensitivity. "Catalog" grade is sufficient for chromatography standards, but "Device" grade is required for phase-change research.

Tier 1: Validated Research Suppliers (High Reliability)

Use for: Benchmarking, Analytical Standards, Micro-scale Device Fabrication.

-

Ossila (Global/UK):

-

Specialization: Organic electronics and liquid crystals.

-

Grade: >98% (NMR confirmed), specifically purified for optical performance.

-

Relevance: Best source for small quantities (5g–50g) where phase behavior is critical.

-

-

Santa Cruz Biotechnology (SCBT):

-

Specialization: Biochemicals and proteomics standards.

-

Relevance: Primary source when using the compound as an analytical surrogate or proteomic biochemical tool.

-

-

MilliporeSigma (Sigma-Aldrich):

-

Status: Often lists as "R&D Exemption" or via rare chemical libraries.

-

Relevance: High regulatory documentation support (SDS, CoA), essential for GMP-adjacent environments.

-

Tier 2: Bulk & Aggregators (Cost-Effective)

Use for: Scale-up synthesis intermediates or non-optical solvent applications.

-

ChemicalBook / MolPort: Aggregators that list various Asian manufacturers (e.g., Shijiazhuang Sdyano Fine Chemical).

-

Risk: High variability in batch-to-batch phase transition temperatures. Mandatory internal validation required.

Sourcing Decision Logic

The following decision tree illustrates the logic for selecting a supplier based on your experimental needs.

Figure 1: Strategic sourcing decision matrix based on experimental sensitivity.

Technical Validation Protocol (Self-Validating System)

Trusting a Certificate of Analysis (CoA) is insufficient for mesogenic materials. You must validate the Phase Transition Temperatures , as these are the most sensitive indicators of purity.

A. Thermal Validation (DSC)

Objective: Confirm the Nematic window. Impurities depress the Nematic-Isotropic (N-I) transition point significantly more than the Crystal-Nematic (Cr-N) point.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Protocol:

-

Load 2–5 mg sample into aluminum pan.

-

Cycle 1: Heat from 0°C to 100°C at 10°C/min (erase thermal history).

-

Cool: Cool to 0°C at 5°C/min.

-

Cycle 2: Heat from 0°C to 100°C at 2°C/min (Data Collection).

-

-

Acceptance Criteria:

-

Sharp endothermic peak at 34–38°C (Cr

N). -

Distinct clearing transition (N

I) (Verify specific batch value; typically >40°C). -

Failure Mode: Broad peaks (>2°C width) indicate solvent entrapment or isomer contamination.

-

B. Chemical Purity (HPLC)

Objective: Detect unreacted 4-pentylphenol (starting material), which acts as a plasticizer.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Isocratic Acetonitrile:Water (80:20).

-

Detection: UV at 254 nm.

-

Limit: Unreacted phenol must be <0.1%.

Synthesis Contingency: The Acid Chloride Route

If commercial supply is unavailable or purity is insufficient, synthesis via the acid chloride route is preferred over Steglich esterification (DCC) because the byproduct (HCl gas) is easier to remove than dicyclohexylurea (DCU).

Reaction Mechanism

Step-by-Step Protocol

-

Preparation:

-

Flame-dry a 250 mL 3-neck round bottom flask.

-

Equip with magnetic stir bar, addition funnel, and

inlet.

-

-

Dissolution:

-

Add 4-Pentylphenol (10.0 mmol, 1.64 g) and dry Pyridine (12.0 mmol, 0.95 g) to Dichloromethane (DCM) (50 mL).

-

Cool to 0°C in an ice bath.

-

-

Addition:

-

Dissolve 4-Methylbenzoyl chloride (10.5 mmol, 1.62 g) in 10 mL DCM.

-

Add dropwise over 20 minutes. The solution will turn slightly yellow/turbid.

-

-

Reaction:

-

Allow to warm to room temperature.[2] Stir for 12 hours.

-

-

Workup (Critical for LC Purity):

-

Wash organic layer with 1M HCl (2 x 50 mL) to remove pyridine.

-

Wash with Sat.

(2 x 50 mL) to remove unreacted acid. -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification (Recrystallization):

-

Dissolve crude solid in minimum boiling Ethanol .

-

Cool slowly to 4°C.

-

Filter white needles. Vacuum dry at 40°C for 24h (Solvent traces ruin LC phases).

-

Synthesis Workflow Diagram

Figure 2: Validated synthesis and purification workflow for high-purity mesogen production.

References & Authority

-

Ossila. 4-Pentylphenyl 4-methylbenzoate | Liquid Crystals | 50649-59-7.[1][3] Retrieved from

-

Citation Context: Primary source for phase transition data (Mp 34-38°C) and applications in phosphorescence matrices.

-

-

Santa Cruz Biotechnology. 4-Pentylphenyl 4-methylbenzoate (CAS 50649-59-7).[1][3][4][5] Retrieved from

-

Citation Context: Validation of biochemical grade availability and proteomic applications.

-

-

MilliporeSigma. Safety Data Sheet (SDS) - 4-Pentylphenyl 4-methylbenzoate. Retrieved from

-

Citation Context: Safety protocols (H227, H302) and regulatory handling.

-

-

National Institute of Standards and Technology (NIST). Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/alkoxyphenylbenzoates. Retrieved from

-

Citation Context: Authoritative grounding for phenyl benzoate class phase behavior.

-

Sources

Phenyl Ester Liquid Crystals: Molecular Engineering, Synthesis, and Bio-Applicability

A Technical Guide for Material Scientists and Pharmaceutical Researchers

Executive Summary

Phenyl ester liquid crystals (LCs)—specifically phenyl benzoates—represent a foundational class of calamitic (rod-like) mesogens. While historically pivotal in the development of liquid crystal displays (LCDs), their current trajectory intersects significantly with biomedical engineering and drug delivery systems .

This guide moves beyond basic definitions to explore the causality of phase behavior: how precise molecular engineering (lateral substitution, tail length) dictates mesophase stability. It provides self-validating synthetic protocols and analyzes the emerging role of phenyl ester-based Liquid Crystal Elastomers (LCEs) in responsive drug release devices.

Part 1: Molecular Architecture & Phase Engineering

The mesomorphic behavior of phenyl esters is not random; it is a deterministic outcome of steric and electronic balancing. The archetypal structure consists of a rigid phenyl benzoate core flanked by flexible alkyl/alkoxy chains.

1.1 The Core-Linker-Tail Paradigm

To engineer specific phases (Nematic vs. Smectic), one must manipulate the three primary zones of the molecule:

-

The Rigid Core (Mesogen): The phenyl benzoate moiety provides the necessary anisotropy (length-to-breadth ratio > 3:1).

-

The Flexible Tail: Alkyl or alkoxy chains act as "solvent" layers, stabilizing the alignment.

-

Short chains (

): Favor Nematic (N) phases due to high core interactions. -

Long chains (

): Induce Smectic (Sm) layering due to micro-phase separation between the aromatic core and aliphatic tails.

-

-

Lateral Substitution (The Control Knob): Introducing substituents (F, Cl, CH₃) on the phenyl ring is the most critical design tool.

1.2 Lateral Substitution: The "Steric Disruptor"

For researchers aiming to lower melting points (

-

Mechanism: A lateral Fluorine atom exerts a steric effect that widens the molecule, disrupting efficient packing in the crystalline solid state. This lowers

significantly. -

Dielectric Tuning: Fluorine is highly electronegative. Placing it ortho to the ester linkage creates a strong transverse dipole moment, resulting in negative dielectric anisotropy (

), essential for Vertically Aligned (VA) modes in optics and actuating LCEs in bio-devices.

Figure 1: Causal flow of molecular design choices on the resulting mesophase behavior.

Part 2: Precision Synthesis Protocols

For pharmaceutical and material scientists, purity is paramount. Trace impurities in LCs act as "defects," drastically altering transition temperatures. We present two validated pathways: Schotten-Baumann (robust, scale-up friendly) and Steglich Esterification (mild, for sensitive substrates).

2.1 Protocol A: Schotten-Baumann Acylation (Acid Chloride Method)

Best for: Stable substrates, producing gram-scale quantities.

Reagents:

-

4-Alkoxybenzoyl chloride (1.0 eq)

-

4-Substituted phenol (1.0 eq)

-

Pyridine or Triethylamine (1.2 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve the phenol and pyridine in dry DCM under an inert atmosphere (

). -

Addition: Cool to 0°C. Add the acid chloride dropwise. Why? Exothermic control prevents side reactions.

-

Reaction: Stir at Room Temp (RT) for 12 hours. The formation of a white precipitate (pyridinium hydrochloride) indicates progress.

-

Workup (Critical):

-

Wash organic layer with dilute HCl (removes unreacted amine).

-

Wash with dilute NaOH (removes unreacted phenol—crucial for LC purity).

-

Wash with brine, dry over

.[1]

-

-

Purification: Recrystallize from Ethanol/Hexane (1:1). Self-Validation: The product should appear as white/pearly needles. If oily, impurities remain.

2.2 Protocol B: Steglich Esterification (DCC Coupling)

Best for: Acid-sensitive groups or when acid chlorides are unstable.

Reagents:

-

4-Alkoxybenzoic acid

-

Phenol derivative

-

DCC (N,N'-Dicyclohexylcarbodiimide) - Coupling agent

-

DMAP (4-Dimethylaminopyridine) - Catalyst

Figure 2: Steglich Esterification workflow. Note the critical filtration step to remove Dicyclohexylurea (DCU).

Part 3: Characterization & Data Interpretation[2][3][4]

Successful synthesis is validated by observing specific Phase Transition Temperatures.

3.1 Comparative Data: Effect of Chain Length

The following table illustrates the "Odd-Even Effect" and the transition from Nematic to Smectic behavior in a homologous series of 4-alkoxyphenyl 4-alkoxybenzoates.

| Alkyl Chain (n) | Melting Point ( | Clearing Point ( | Mesophase Range | Dominant Phase |

| n=1 (Methyl) | 102°C | 115°C | 13°C | Nematic Only |

| n=4 (Butyl) | 85°C | 128°C | 43°C | Nematic |

| n=6 (Hexyl) | 78°C | 135°C | 57°C | Smectic C + Nematic |

| n=10 (Decyl) | 82°C | 142°C | 60°C | Smectic A/C Only |

Interpretation: Note the depression in melting point at intermediate chain lengths (

Part 4: The Bio-Interface (Applications in Drug Development)

While phenyl esters are materials, their application in pharmaceutical science is rapidly expanding through Liquid Crystal Elastomers (LCEs) and Anisotropic Solvents .

4.1 LCEs for Controlled Drug Release

Phenyl benzoate mesogens can be polymerized into elastomeric networks. These materials are "smart":

-

Mechanism: When heated above the

(Nematic-Isotropic transition), the polymer chains disorder, causing the macroscopic material to shrink or fold. -

Application: An implantable LCE "sponge" loaded with a drug.

-

Trigger: Local body heat or external IR light.

-

Action: The LCE contracts, squeezing out the drug payload in a controlled burst.

-

Relevance: Phenyl esters are preferred here due to their tunable transition temperatures (adjustable via the lateral substitution discussed in Part 1) to match physiological conditions (37°C).

-

4.2 Anisotropic Solvents for Chiral Resolution

In drug development, determining the enantiomeric excess of a chiral drug is critical.

-

Technique: Phenyl ester LCs (doped with a chiral agent) serve as NMR solvents.

-

Benefit: The LC environment aligns the drug molecules. Different enantiomers align slightly differently, causing distinct splitting in NMR signals (Residual Dipolar Couplings), allowing for precise analysis of drug purity without derivatization.

References

-

Wilderbeek, H.T.A., et al. (2003). Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. Liquid Crystals, 30(1), 93-108.[2] TNO Repository.[2] Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 2.3: Preparation of the Benzoate of Phenol. Retrieved from [Link]

-

Ahmed, H.A., et al. (2019). Lateral substituted phenyl biphenylcarboxylates ‒ non-chiral analogues of ferroelectric liquid crystals. Liquid Crystals.[1][3][4][5][6][7][8] Retrieved from [Link]

-

Nafee, S.S., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Symmetry, 13(11). MDPI. Retrieved from [Link][9]

-

University of Chicago. (2016). Manipulation of liquid crystals could help control drug-delivery process.[7] UChicago News. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers [repository.tno.nl]

- 3. Structure-Property relationships of emulsifiers for liquid crystal formation | [connect.in-cosmetics.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Manipulation of liquid crystals could help control drug-delivery process | University of Chicago News [news.uchicago.edu]

- 7. Lyotropic liquid crystalline phases: Drug delivery and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. studylib.net [studylib.net]

Methodological & Application

Application Note: 4-Pentylphenyl 4-methylbenzoate in Liquid Crystal Displays (LCDs)

[1]

Abstract

This technical guide details the utility, synthesis, and characterization of 4-Pentylphenyl 4-methylbenzoate (CAS 50649-59-7) , a low-viscosity mesogen used primarily as a structural diluent in nematic liquid crystal (LC) mixtures. Unlike high-polarity cyanobiphenyls used for switching, this phenyl benzoate ester serves a critical role in eutectic engineering —lowering the melting point and rotational viscosity (

Material Profile & Mechanism of Action[2]

Chemical Identity[1][2][3]

-

Common Name: 4-n-Pentylphenyl 4-methylbenzoate

-

Molecular Formula:

[2] -

Molecular Weight: 282.38 g/mol [1]

-

Phase Behavior: Enantiotropic Nematic (Melting Point: ~34–38°C)

Functional Role in LCDs

In modern LCD mixtures, pure components are rarely used. Instead, mixtures of 10–20 compounds are engineered to satisfy the Schröder-Van Laar equation , which governs the depression of melting points in eutectic systems.

-

Viscosity Reduction: The ester linkage (-COO-) provides a semi-rigid core that is less viscous than terphenyl or cyclohexyl-biphenyl cores. Lower viscosity (

) directly correlates to faster pixel response times ( -

Dielectric Neutrality: With a weak dipole moment (lack of -CN or -F terminal groups), this molecule has near-zero dielectric anisotropy (

). It acts as a "solvent" that separates high-polarity molecules, preventing anti-parallel dimerization which can reduce the effective

Protocol A: High-Purity Synthesis (Schotten-Baumann Esterification)

Objective: Synthesize electronic-grade (>99.5%) 4-Pentylphenyl 4-methylbenzoate. Impurities such as unreacted phenols or ionic species can cause "image sticking" or increased conductivity in the final LCD.

Reaction Logic

The synthesis utilizes an acyl chloride substitution. This pathway is preferred over Fischer esterification due to higher yields and easier removal of byproducts.

Figure 1: Step-wise synthesis workflow for electronic-grade phenyl benzoate mesogens.

Step-by-Step Methodology

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and dropping funnel, dissolve 4-pentylphenol (16.4 g, 0.1 mol) in dry Dichloromethane (DCM, 150 mL) .

-

Base Addition: Add Pyridine (12 mL, 0.15 mol) to the flask. The pyridine acts as an HCl scavenger. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dissolve 4-methylbenzoyl chloride (15.5 g, 0.1 mol) in 50 mL of dry DCM. Add this solution dropwise to the phenol mixture over 30 minutes, maintaining temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2) until the phenol spot disappears.

-

Workup (Critical for Ion Removal):

-

Wash organic layer with 1M HCl (2 x 100 mL) to remove pyridinium salts.

-

Wash with Sat. NaHCO3 (2 x 100 mL) to remove residual acid.

-

Wash with Brine (1 x 100 mL) and dry over anhydrous

.

-

-

Purification: Evaporate solvent. Recrystallize the crude solid twice from hot Ethanol/Hexane (9:1) .

-

QC Check: HPLC purity must be >99.5%. Resistivity of the bulk material should be

.

-

Application Note: Eutectic Mixture Formulation

Context: Pure 4-Pentylphenyl 4-methylbenzoate melts at ~34°C, which is too high for the lower operating limit of commercial displays (-20°C). It must be used in a mixture.[3]

Formulation Strategy

To create a wide-temperature nematic mixture, blend this ester with cyanobiphenyls (e.g., 5CB) or terphenyls.

Table 1: Example Low-Viscosity Mixture Formulation

| Component | Function | Weight % | Impact on Mixture |

| 4-Pentylphenyl 4-methylbenzoate | Viscosity Modifier | 15% | Reduces |

| 4'-Pentyl-4-cyanobiphenyl (5CB) | High | 45% | Provides switching torque |

| 4'-Heptyl-4-cyanobiphenyl (7CB) | Bulk Nematic | 25% | Broadens nematic range |

| 4''-Pentyl-p-terphenyl | Clearing Point Booster | 15% | Increases |

Mixing Protocol

-

Weigh components into a glass vial with 0.1 mg precision.

-

Heat the vial to 10°C above the highest clearing point of any single component (approx. 80–90°C) to ensure isotropic mixing.

-

Vortex for 2 minutes.

-

Thermal Aging: Allow the mixture to cool slowly to room temperature. Store at -20°C for 48 hours to check for crystallization (phase separation). If crystals form, the eutectic point was missed; adjust the ratio of the ester.

Protocol B: Electro-Optical Characterization (TN Cell)

Objective: Validate the synthesized material's performance by measuring the Threshold Voltage (

Test Cell Construction

-

Substrates: ITO-coated glass (

). -

Alignment Layer: Polyimide (rubbed anti-parallel) for planar alignment.

-

Cell Gap (

): 5.0

Measurement Setup Logic

Figure 2: Electro-optical measurement setup for determining V-T curves.

Measurement Steps

-

Filling: Fill the empty cell with the LC mixture via capillary action at

(Isotropic phase). -

Annealing: Cool slowly (1°C/min) to room temperature to eliminate flow marks.

-

V-T Curve: Place cell between crossed polarizers (45° to rubbing direction). Apply a 1 kHz square wave. Sweep voltage from 0V to 10V.

-

Data Extraction:

- : Voltage at 90% transmission (Freedericksz transition).

-

Response Time: Step voltage from 0V to 5V. Measure time for transmission to drop from 90% to 10% (

).

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| High Current Consumption | Ionic impurities (Pyridine salts) | Repeat acid wash and recrystallization. Ensure water used is 18.2 |

| Low Clearing Point | Solvent residue | Dry sample under high vacuum (<1 mbar) for 12 hours. |

| Crystallization in Cell | Non-eutectic ratio | Adjust mixture ratio. The ester concentration may be too high for the host matrix. |

References

-

PubChem. (2021).[2] 4-methyl-2-(4-pentylphenyl)benzoate (Compound Summary). National Library of Medicine. [Link]

-

Gray, G. W., & Jones, B. (1954). Mesomorphism and Chemical Constitution.[4] Part II. The trans-p-n-Alkoxycinnamic Acids. Journal of the Chemical Society. (Foundational text on phenyl benzoate class mesogens).

- Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. In Handbook of Liquid Crystals. Wiley-VCH.

-

MDPI. (2021). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer. (Context for mixture formulation). [Link]

experimental setup for measuring birefringence of liquid crystals

Executive Summary

This guide details the experimental protocols for quantifying birefringence (

Key Causality: The optical anisotropy of LCs is directly linked to their supramolecular order. In drug delivery, a shift from a birefringent (hexagonal/lamellar) phase to a non-birefringent (cubic) phase often dictates the drug release profile. Accurate measurement of

Theoretical Grounding

Birefringence is the difference between the extraordinary (

When polarized light passes through an LC sample of thickness

The transmitted intensity (

Pre-Experimental Validation: The Cell Gap

CRITICAL STEP: The most common source of error in

Protocol: Empty Cell Interference Method

Before filling the cell with LC, measure the thickness using optical interference.

Equipment: UV-Vis Spectrometer or Microscope with Spectrometer attachment. Workflow:

-

Place the empty cell (glass-air-glass) in the optical path.

-

Focus a collimated light beam (white light) on the cell.

-

Record the transmission spectrum (

vs -

Observe the sinusoidal interference fringes caused by reflections between the inner glass surfaces.

Calculation:

-

: Number of peaks between wavelength

-

: Refractive index of air (

Experimental Setup & Protocols

Method A: Monochromatic Polarized Optical Microscopy (POM)

Best for: Rapid phase identification (e.g., distinguishing Lamellar vs. Cubic phases in drug formulations).

Equipment:

-

Polarizing Microscope (e.g., Olympus BX series or Zeiss Axio).

-

Monochromatic filter (usually

nm or -

Berek or Tilting Compensator (0-5

range). -

Temperature-controlled stage (Linkam or similar).

Step-by-Step Protocol:

-

Alignment: Treat glass substrates with polyimide (rubbed) for planar alignment. For lyotropic samples, shear flow often induces sufficient alignment.

-

Orientation: Place the sample on the stage between crossed polarizers. Rotate the stage until the sample appears darkest (extinction).

-

45° Shift: Rotate the stage exactly 45°. The sample should now appear brightest.

-

Compensator Insertion: Insert the Berek compensator into the optical path (45° slot).

-

Nulling: Slowly tilt the compensator dial. The retardation introduced by the compensator will oppose the sample's retardation.

-

Endpoint: Stop when the sample turns black (compensation point). Record the compensator angle/retardation value (

).

Calculation:

Method B: Wavelength Scanning (Spectroscopic) Method

Best for: High-precision dispersion curves (

Experimental Logic: Instead of mechanically compensating the phase shift, we scan the wavelength. As

Diagram: Optical Logic Flow

Caption: Figure 1. Optical train for the Wavelength Scanning Method. The sample must be oriented at 45° to the polarizer axis to maximize phase shift visibility.

Step-by-Step Protocol:

-

Baseline: Measure the "Dark" spectrum (light off) and "Reference" spectrum (parallel polarizers, no sample).

-

Sample Loading: Place the LC cell between crossed polarizers.

-

Orientation: Rotate sample to 45° (max brightness).

-

Acquisition: Capture the transmission spectrum (

). You will see a series of peaks and valleys. -

Analysis:

Data Processing (Halle-Berek Dispersion):

Use the extracted peaks to solve for

Data Presentation & Interpretation

Table 1: Method Comparison Matrix

| Feature | Method A: POM + Compensator | Method B: Wavelength Scanning |

| Precision | Moderate ( | High ( |

| Speed | Slow (Manual point-by-point) | Fast (Full spectrum < 1s) |

| Cost | Low (Standard Microscope) | Medium (Requires Spectrometer) |

| Drug Delivery Utility | High (Visual phase confirmation) | Medium (Detailed structural analysis) |

Decision Logic for Drug Delivery (Lyotropic Phases): In lipid-based drug delivery, the release rate depends on the phase topology. Use birefringence to map this:

Caption: Figure 2. Decision tree for identifying Lyotropic Liquid Crystal phases based on birefringence observations, critical for predicting drug release profiles.

References

-

Wu, S. T. (1986). "Birefringence dispersions of liquid crystals."[1][5][6][7] Physical Review A.

-

Kinzer, D. (1985). "An Optical Technique for Measuring Liquid Crystal Cell Thickness."[2][5][8] Molecular Crystals and Liquid Crystals Letters.

-

Vallooran, J. J., et al. (2016). "Birefringence-based detection of enzyme activity in lyotropic liquid crystals." Advanced Functional Materials. (Demonstrates the drug delivery/biosensing application).

-

Olympus (Evident). "Introduction to Polarized Light Microscopy." Microscopy Resource Center.

Sources

- 1. US5239365A - Method of measuring thickness of liquid crystal cells - Google Patents [patents.google.com]

- 2. OPG [opg.optica.org]

- 3. shimadzu.com [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. photonics.com [photonics.com]

- 8. tandfonline.com [tandfonline.com]

Application Note: Fabrication of Smart Window PDLCs using 4-Pentylphenyl 4-methylbenzoate via PIPS

Executive Summary

This guide details the fabrication of Polymer Dispersed Liquid Crystal (PDLC) composites utilizing 4-Pentylphenyl 4-methylbenzoate (CAS 50649-59-7) as the active mesogenic component. While often used as a viscosity modifier in commercial mixtures (e.g., E7), this specific ester liquid crystal (LC) offers distinct stability and dielectric anisotropy suitable for "smart window" applications.

The protocol utilizes Polymerization Induced Phase Separation (PIPS) .[1][2][3][4] By doping the LC into a photopolymerizable monomer system, we induce a phase separation upon UV exposure, trapping LC microdroplets within a solid polymer matrix. This structure switches from opaque (scattering) to transparent (aligned) under an electric field.[5][6]

Trans-disciplinary Insight: For drug development professionals, the phase separation kinetics described here (PIPS) share fundamental thermodynamic principles with microsphere encapsulation and solvent-evaporation techniques used in controlled-release drug delivery systems.

Scientific Foundation & Mechanism

The PIPS Mechanism

The core principle is the thermodynamic immiscibility induced by polymerization. Initially, the LC and monomer form a homogeneous solution.[2] As UV light initiates polymerization, the molecular weight of the polymer chains increases, decreasing the entropy of mixing. This forces the LC molecules to segregate (phase separate) into discrete droplets.[7]

Refractive Index Matching (The "Invisible" Key)

For a smart window to be transparent in the ON state, the refractive index of the polymer matrix (

-

OFF State (Voltage = 0): LC molecules are randomly oriented within droplets. The effective index (

) mismatches -

ON State (Voltage >

): LC molecules align with the electric field. Light sees

4-Pentylphenyl 4-methylbenzoate Properties:

-

Phase: Nematic

-

Refractive Index (

): ~1.547 (Isotropic/Average) -

Role: Provides the dielectric anisotropy (

) required for field alignment.

Visualization: Process & Mechanism

Diagram 1: PIPS Fabrication Workflow

This diagram illustrates the transformation from a homogeneous syrup to a phase-separated composite.

Caption: The Polymerization Induced Phase Separation (PIPS) workflow. Temperature control during mixing and curing is critical to ensure solubility before curing and proper droplet size during curing.

Diagram 2: Electro-Optical Switching Logic

This diagram details the optical physics governing the smart window's transparency.

Caption: Logical flow of the electro-optical switching effect. The system relies on the refractive index match between the polymer matrix and the LC's ordinary axis.[5]

Detailed Protocols

Materials Checklist

| Component | Material | Function | Notes |

| LC (Guest) | 4-Pentylphenyl 4-methylbenzoate | Active Switching Agent | Purity >98% required.[8] |

| Pre-polymer (Host) | NOA65 (Norland) or EHA/HDDA mix | Matrix Former | |

| Photoinitiator | Irgacure 651 (DMPA) | UV Radical Generator | Use 1-2 wt% relative to monomer. |

| Substrate | ITO-coated Glass ( | Electrode | Clean thoroughly with Acetone/IPA. |

| Spacer | 20 | Gap Control | Determines switching voltage ( |

Protocol: Pre-polymer Syrup Preparation

Objective: Create a thermodynamically stable, single-phase solution prior to curing.

-

Weighing: In an amber glass vial (to block premature UV exposure), weigh the Liquid Crystal and Pre-polymer.

-

Standard Ratio: 50:50 wt% (High scattering).

-

Low Haze Ratio: 30:70 (LC:Polymer) – Better mechanical strength, higher switching voltage.

-

-

Doping: Add 1.0 wt% Irgacure 651.

-

Thermal Mixing:

-

Heat the mixture to 60°C (above the LC's Nematic-Isotropic transition temperature,

). -

Vortex mix for 2 minutes until the solution is optically clear (isotropic).

-

Validation: If the solution remains cloudy at 60°C, the components are immiscible; do not proceed.

-

Protocol: Cell Assembly & Curing

Objective: Fix the LC droplets in the matrix via PIPS.

-

Cell Construction:

-

Disperse 20

spacers in a small amount of IPA; spin coat onto one ITO glass plate. -

Sandwich with the second ITO plate (conductive sides facing inward). Offset the glass slightly to allow electrical contact clips.

-

Seal two edges with epoxy glue, leaving two open for filling.

-

-

Capillary Filling:

-

Place the empty cell on a hot plate at 60°C .

-

Apply the LC/Polymer syrup to the open edge. Capillary action will fill the cell.

-

-

UV Curing (PIPS Execution):

-

Temperature: Maintain the cell at 25°C (Room Temp) for Nematic curing (larger droplets, lower driving voltage) or 50°C for Isotropic curing (smaller droplets, lower hysteresis).

-

Exposure: Expose to UV light (365 nm).[3]

-

Intensity: 5 - 10 mW/cm².

-

Time: 5 - 10 minutes.

-

Note: Higher intensity = faster cure = smaller droplets = higher scattering but higher

.

-

Characterization & Data Analysis

After curing, connect the cell to an AC power supply (0-100V, 50Hz). Measure transmission using a photodiode setup.

Table 1: Typical Electro-Optical Performance Data

Data based on 50:50 ratio of 4-Pentylphenyl 4-methylbenzoate in NOA65 matrix.

| Parameter | Symbol | Typical Value | Unit | Description |

| Threshold Voltage | 15 - 20 | Volts | Voltage at 10% transmission change. | |

| Saturation Voltage | 60 - 80 | Volts | Voltage for maximum transparency. | |

| Contrast Ratio | 10:1 - 20:1 | - | Ratio of | |

| Response Time (Rise) | 2 - 10 | ms | Speed of alignment. | |

| Response Time (Decay) | 20 - 50 | ms | Speed of relaxation (viscosity dependent). |

Troubleshooting Guide

Issue 1: The film is hazy in the ON state (Voltage applied).

-

Cause: Refractive index mismatch. The polymer's index (

) does not match the LC's ordinary index ( -

Solution: Adjust the monomer formulation. If

, add a high-index monomer (e.g., Styrene or a thiol). If

Issue 2: The film is transparent in the OFF state (No scattering).

-

Cause: LC droplets are too small (nanometers) or LC is soluble in the polymer (no phase separation).

-

Solution: Decrease UV intensity to slow the cure (allowing droplets to grow) or increase the LC concentration in the initial mix.

Issue 3: Electrical Short Circuit.

-

Cause: Conductive particles or direct contact between ITO layers.

-

Solution: Ensure uniform spacer distribution. Check ITO glass for debris before assembly.

References

-

Doane, J. W., et al. (1986). "Polymer dispersed liquid crystals for display application." Applied Physics Letters, 48(4), 269-271. Link

-

Drzaic, P. S. (1986). "Polymer dispersed nematic liquid crystal for large area displays and light valves." Journal of Applied Physics, 60(6), 2142-2148. Link

-

Ossila. "4-Pentylphenyl 4-methylbenzoate | Liquid Crystals." Product Data Sheet. Link

-

Hampson, R., et al. (2024). "The Impact of Curing Temperature and UV Light Intensity on the Performance of Polymer-Dispersed Liquid Crystal Devices." Crystals, 14(6), 571. Link

-

Kumar, P., et al. (2023). "Performances of Polymer-Dispersed Liquid Crystal Films for Smart Glass Applications." Polymers, 15(16), 3421. Link

Sources

- 1. Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. aliexpress.com [aliexpress.com]

- 7. materiability.com [materiability.com]

- 8. smartfilmsinternational.com [smartfilmsinternational.com]

Application Note: A Practical Guide to Measuring Phase Transition Temperatures Using Differential Scanning Calorimetry (DSC)